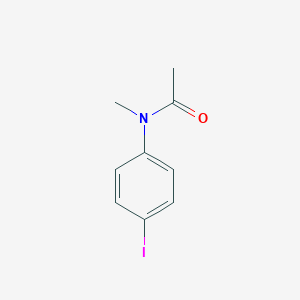
N-(4-iodophenyl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-N-methylacetamide, also known as IAM, is a chemical compound that is widely used in scientific research. It is a derivative of acetamide and has a methyl group and an iodine atom attached to the phenyl ring. IAM is a versatile compound that has been used in various research studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-N-methylacetamide has been used in various scientific research studies due to its unique properties. It is commonly used as a reagent for protein modification and labeling. This compound reacts with cysteine residues in proteins, forming a stable adduct that can be easily detected using mass spectrometry. This technique is widely used in proteomics research for protein identification and quantification.
This compound has also been used in drug discovery research. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is a target for Alzheimer's disease treatment. This compound has also been used as a precursor for the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
N-(4-iodophenyl)-N-methylacetamide reacts with cysteine residues in proteins via a Michael addition reaction. The reaction forms a stable adduct that can be detected using mass spectrometry. The reaction is specific to cysteine residues and does not react with other amino acids. This compound has also been shown to inhibit the activity of various enzymes by covalently modifying the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to modify the activity of various enzymes and proteins. Its effects on the body depend on the specific target of the compound. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
This compound has also been shown to modify the activity of various enzymes involved in the metabolism of drugs. This can lead to changes in drug efficacy and toxicity. The effects of this compound on the body are dependent on the dose and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-N-methylacetamide is a versatile compound that has many advantages for lab experiments. It is easy to synthesize and has a high yield and purity. This compound has a specific reactivity towards cysteine residues, which makes it a useful tool for protein modification and labeling. This compound has also been shown to inhibit the activity of various enzymes, making it a potential drug candidate.
One limitation of this compound is its reactivity towards cysteine residues. This can lead to non-specific labeling of proteins, which can complicate data interpretation. This compound can also modify the activity of various enzymes, which can lead to off-target effects. The effects of this compound on the body are dependent on the specific target of the compound and the dose and duration of exposure.
Zukünftige Richtungen
There are many future directions for research involving N-(4-iodophenyl)-N-methylacetamide. One potential area of research is the development of new drugs based on the inhibitory activity of this compound towards enzymes. This compound has been shown to inhibit the activity of various enzymes involved in disease pathways, making it a potential drug candidate.
Another area of research is the development of new protein labeling techniques using this compound. The specificity of this compound towards cysteine residues makes it a useful tool for protein modification and labeling. New methods for specific labeling of proteins using this compound could improve the accuracy and sensitivity of proteomics research.
Conclusion:
This compound is a versatile compound that has many applications in scientific research. Its unique properties make it a useful tool for protein modification and labeling, drug discovery research, and enzyme inhibition studies. While there are limitations to the use of this compound in lab experiments, its potential for future research is vast. Further research into the mechanisms of action and specific targets of this compound could lead to the development of new drugs and techniques for protein labeling and modification.
Eigenschaften
CAS-Nummer |
62404-59-5 |
|---|---|
Molekularformel |
C9H10INO |
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-N-methylacetamide |
InChI |
InChI=1S/C9H10INO/c1-7(12)11(2)9-5-3-8(10)4-6-9/h3-6H,1-2H3 |
InChI-Schlüssel |
FDRHCZCXVDWMJN-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


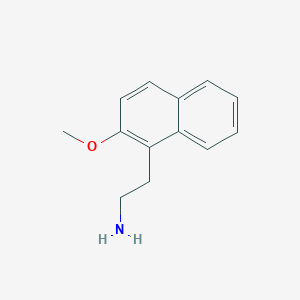
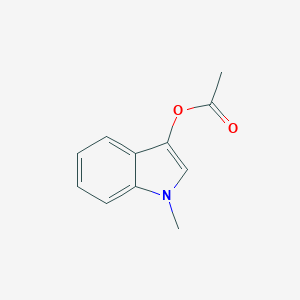
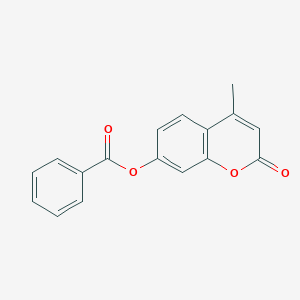
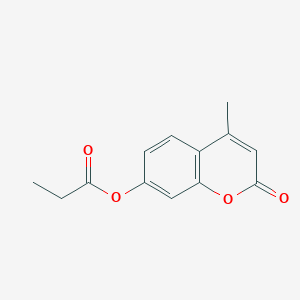
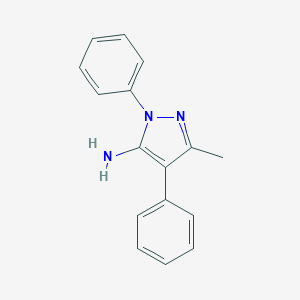
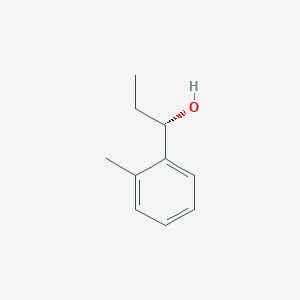
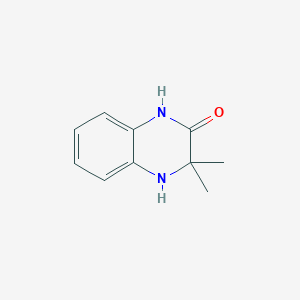
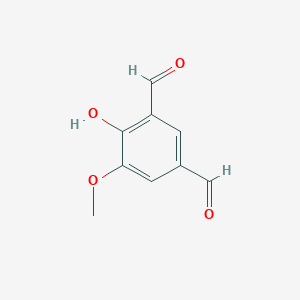

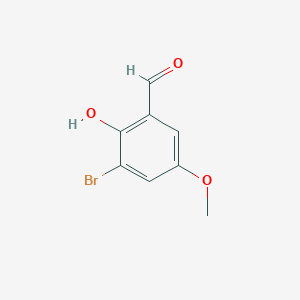
![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)
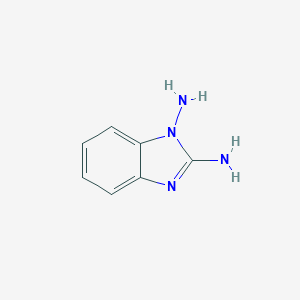
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)